molecular formula C19H20N2O B11043557 2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide

2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide

Cat. No.: B11043557
M. Wt: 292.4 g/mol
InChI Key: RSFFTECRDFLYIQ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their extensive range of biological activities, including antibacterial, antimalarial, and anti-inflammatory properties

Preparation Methods

The synthesis of 2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods often involve the use of heterogeneous catalysts to facilitate the reaction under controlled temperatures and pressures .

Chemical Reactions Analysis

2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit lipid peroxidation, which is a process that leads to cell damage. It also interacts with various enzymes and receptors, modulating their activity to exert its biological effects .

Comparison with Similar Compounds

2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide can be compared with other quinoline derivatives such as:

    2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber technologies.

    1,2-Dihydro-2,2,4-trimethylquinoline: Used in the synthesis of fungicides and pesticides. The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and industrial applications.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2,2,4-trimethyl-N-phenyl-1H-quinoline-6-carboxamide

InChI

InChI=1S/C19H20N2O/c1-13-12-19(2,3)21-17-10-9-14(11-16(13)17)18(22)20-15-7-5-4-6-8-15/h4-12,21H,1-3H3,(H,20,22)

InChI Key

RSFFTECRDFLYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3)(C)C

Origin of Product

United States

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